molecular formula C₁₈H₂₅N₃O B1156067 (2S,2'R,cis)-Deoxy-saxagliptin

(2S,2'R,cis)-Deoxy-saxagliptin

Cat. No.: B1156067
M. Wt: 299.41
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,2'R,cis)-Deoxy-saxagliptin is a pharmaceutical impurity and metabolite of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . As a high-purity reference standard, this compound is essential for analytical research and development, playing a crucial role in activities such as analytical method development, method validation (AMV), quality control (QC), and stability studies for the parent drug substance and product . The use of well-characterized impurities like this compound is critical in supporting regulatory submissions, including Abbreviated New Drug Applications (ANDA), by helping to ensure the safety, identity, purity, and quality of pharmaceutical products . This product is strictly intended for research purposes in a laboratory setting and is not approved for human use. For a quotation or to request additional technical data, please contact our sales team.

Properties

Molecular Formula

C₁₈H₂₅N₃O

Molecular Weight

299.41

Synonyms

(1S,3S,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Pathways for 2s,2 R,cis Deoxy Saxagliptin

Retrosynthetic Analysis of the (2S,2'R,cis) Stereoisomer

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which provides a blueprint for its synthesis. For a complex molecule like (2S,2'R,cis)-Deoxy-saxagliptin, this analysis is crucial for designing an efficient and stereoselective synthetic route.

The primary disconnection is the amide bond that links the adamantylglycine moiety to the bicyclic proline-nitrile fragment. This strategic cleavage simplifies the complex target into two key building blocks, or synthons. This approach is analogous to the synthesis of the parent compound, saxagliptin (B632), where a similar amide coupling is a pivotal step. researchgate.net

The two key fragments identified through this analysis are:

An appropriately protected (S)-2-amino-2-(adamantan-1-yl)acetic acid derivative. The (S)-configuration at the α-carbon is a critical stereochemical feature.

A (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrile core. The 'cis' designation refers to the relative stereochemistry of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings, while the (2'R) stereocenter corresponds to the proline ring's C3 position in the final coupled product.

Further deconstruction of these fragments leads to simpler precursors. The adamantylglycine portion can be traced back to adamantane-containing starting materials, while the bicyclo[3.1.0]hexane core can be derived from a suitable cyclopentene (B43876) derivative via a cyclopropanation reaction.

Key Synthetic Intermediates and Precursors

The successful synthesis of this compound relies on the availability of high-purity, stereochemically defined intermediates. Based on the retrosynthetic pathway, the principal precursors are derivatives of an adamantyl amino acid and a bicyclic proline analog.

The synthesis of saxagliptin and its analogues often involves the coupling of two key unnatural amino acid derivatives. researchgate.net For the deoxy variant, these intermediates would be modified accordingly. A crucial intermediate is the N-protected form of the adamantylglycine component, such as (S)-N-Boc-adamantylglycine, where 'Boc' (tert-butoxycarbonyl) is a common protecting group for the amine. researchgate.netnbinno.com The other essential building block is the bicyclic proline nitrile, specifically (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. researchgate.net The synthesis of this moiety is a significant challenge due to the strained bicyclic system and the required stereochemistry.

Table 1: Key Synthetic Intermediates
Intermediate NameStructureRole in SynthesisKey Stereochemical Feature
(S)-N-Boc-adamantylglycineAdamantyl-C(NHBoc)COOHAdamantyl amino acid building block(S)-configuration at the α-carbon
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrileBicyclic proline-nitrile coreForms the core bicyclic structure'cis' fusion, (1R, 3S, 5R) configuration

Stereocontrolled Synthesis Approaches and Strategies

Achieving the precise (2S,2'R,cis) stereochemistry requires sophisticated synthetic strategies that can control the formation of each chiral center. These methods include asymmetric transformations and stereoselective cyclization reactions.

Establishing the (S)-stereocenter of the adamantylglycine fragment is often accomplished through asymmetric synthesis. One powerful method is the asymmetric reductive amination of a corresponding α-keto acid, 2-(adamantan-1-yl)-2-oxoacetic acid. researchgate.netresearchgate.net This transformation can be achieved using biocatalysis, employing enzymes like phenylalanine dehydrogenase mutants that exhibit high stereoselectivity. researchgate.net

Alternatively, chiral auxiliaries can be employed. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amino acids, sulfinyl groups can act as effective chiral auxiliaries, guiding the stereoselective addition of nucleophiles. google.com Similarly, auxiliaries like (−)-camphorsultam can be used to separate diastereomeric amides via chromatography, allowing for the isolation of a single enantiomer. nih.gov

The formation of the bicyclo[3.1.0]hexane core is arguably the most challenging step in the synthesis. This structure is typically formed via an intramolecular or intermolecular cyclopropanation reaction. The Simmons-Smith cyclopropanation and its modifications are widely used for the stereospecific conversion of alkenes into cyclopropanes and have been applied to the synthesis of saxagliptin. mdpi.com This reaction involves a zinc carbenoid reagent and its stereoselectivity can often be directed by existing functional groups, such as hydroxyl groups, within the substrate. acs.org

Modern synthetic chemistry offers several advanced alternatives for stereoselective cyclopropanation:

Catalytic Asymmetric Cyclopropanation: Transition metal catalysts, particularly those based on copper and rhodium, combined with chiral ligands, can catalyze the reaction of an alkene with a diazo compound to form cyclopropanes with high enantioselectivity.

Biocatalytic Cyclopropanation: Engineered enzymes, such as myoglobin (B1173299) variants, have emerged as powerful catalysts for highly stereoselective cyclopropanation reactions. nih.govnih.gov These biocatalysts can provide access to specific stereoisomers of cyclopropane-containing molecules with excellent diastereo- and enantioselectivity (up to 99.9% de and 99.9% ee). nih.gov

Intramolecular Cyclopropanation: The bicyclic system can also be formed through an intramolecular reaction, where the alkene and the carbene precursor are part of the same molecule. d-nb.infoox.ac.uk This strategy can offer excellent control over the stereochemistry of the newly formed ring system.

Table 2: Comparison of Stereoselective Cyclopropanation Methods
MethodReagents/CatalystKey AdvantagesReference
Simmons-Smith ReactionDiiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu)High stereospecificity, can be directed by functional groups. mdpi.comacs.org
Catalytic Asymmetric CyclopropanationTransition metal (e.g., Cu, Ru) with chiral ligands (e.g., PyBox)Catalytic, potential for high enantioselectivity. nih.gov
Biocatalytic CyclopropanationEngineered enzymes (e.g., Myoglobin variants)Extremely high diastereo- and enantioselectivity, environmentally benign conditions. nih.govnih.govacs.org
Intramolecular CyclopropanationCatalytic LTMP, Cu(I)/amine cooperative catalystEfficient for forming bicyclic systems, excellent stereocontrol. d-nb.infoox.ac.uk

Purification and Isolation Strategies for Stereoisomers and Related Compounds

The synthesis of a single stereoisomer like this compound inevitably produces a mixture containing other stereoisomers and related impurities. The separation and isolation of the desired compound in high purity is a critical final step. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating stereoisomers. nih.govjocpr.com

Chiral HPLC: This method uses a stationary phase that is itself chiral. The different stereoisomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation.

Reversed-Phase HPLC (RP-HPLC): This is a common technique for the analysis and purification of pharmaceutical compounds and their impurities. daicelpharmastandards.comjocpr.com Gradient elution methods are often developed to separate the main compound from various degradation products and synthetic intermediates. jocpr.com

Diastereomeric Resolution: When a mixture of enantiomers is difficult to separate, a common strategy is to convert them into a mixture of diastereomers. This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent. jocpr.com Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as solubility and polarity. wikipedia.org This difference allows them to be separated by standard techniques like:

Fractional Crystallization: One diastereomer may be less soluble than the other in a particular solvent, allowing it to crystallize out of the solution, leaving the other in the mother liquor. wikipedia.org

Standard Chromatography: The diastereomeric mixture can be separated using conventional (achiral) chromatography because of their different physical properties. nih.govjocpr.com

After separation, the chiral resolving agent is chemically removed to yield the purified, single enantiomer of the desired compound.

Biochemical Characterization and Putative Metabolic Transformations of 2s,2 R,cis Deoxy Saxagliptin

Comparison with Major Saxagliptin (B632) Metabolites (e.g., 5-hydroxy saxagliptin)

Saxagliptin is primarily metabolized to its major active metabolite, 5-hydroxy saxagliptin. nih.gov This metabolite is also a potent DPP-4 inhibitor, although its potency is approximately half that of the parent drug. researchgate.net The metabolism of saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. nih.govresearchgate.net

(2S,2'R,cis)-Deoxy-saxagliptin, lacking the hydroxyl group that is the primary site of metabolism for saxagliptin, would not undergo hydroxylation to form 5-hydroxy saxagliptin. This fundamental difference suggests a significantly altered metabolic profile compared to saxagliptin. The absence of this major metabolic pathway could potentially lead to a longer half-life or alternative metabolic routes for the deoxy compound.

Below is a comparative table of the known properties of saxagliptin and its major metabolite, which can serve as a reference for the anticipated properties of this compound.

PropertySaxagliptin5-hydroxy saxagliptinThis compound
Molecular Formula C18H25N3O2C18H25N3O3C18H25N3O
Molecular Weight 315.41 g/mol 331.41 g/mol 299.42 g/mol
Primary Metabolism Hepatic (CYP3A4/5)Further metabolismPutatively altered due to lack of hydroxyl group
Metabolic Action Hydroxylation-Expected to resist hydroxylation at the 5-position
Pharmacological Activity Potent DPP-4 inhibitorActive DPP-4 inhibitor (approx. 50% of saxagliptin's potency)Unknown, but likely a DPP-4 inhibitor

Investigating In Vitro Biotransformation Pathways (e.g., in microsomal systems)

In vitro studies using liver microsomes are instrumental in elucidating the metabolic pathways of new chemical entities. For saxagliptin, such studies have confirmed that its metabolism is predominantly carried out by CYP3A4/5, leading to the formation of 5-hydroxy saxagliptin. nih.gov

For this compound, a similar in vitro investigation using human liver microsomes would be necessary to determine its metabolic fate. It is plausible that in the absence of the primary hydroxylation site, other, more minor metabolic pathways of saxagliptin could become more prominent for the deoxy analog. These could include N-demethylation, oxidation at other positions on the adamantane (B196018) ring, or glucuronidation of the parent molecule, although the latter is a minor pathway for saxagliptin itself.

A hypothetical in vitro biotransformation study of this compound in a microsomal system might yield the following potential outcomes:

Putative Biotransformation PathwayPotential MetaboliteEnzymatic System
Oxidation Hydroxylated deoxy-saxagliptin at an alternative positionCytochrome P450 enzymes (e.g., CYP3A4/5, other isoforms)
N-Dealkylation N-dealkylated deoxy-saxagliptinCytochrome P450 enzymes
Glucuronidation Deoxy-saxagliptin glucuronideUDP-glucuronosyltransferases (UGTs)
No significant metabolism This compound remains unchanged-

Potential Enzymatic and Non-Enzymatic Degradation Pathways in Biological Systems

The stability of a drug molecule in biological systems is determined by both enzymatic and non-enzymatic degradation pathways. For saxagliptin, forced degradation studies have been conducted to understand its stability under various stress conditions, which can provide insights into its potential non-enzymatic degradation. rsc.orgjocpr.com

Enzymatic Degradation: The enzymatic degradation of this compound would likely involve the same families of enzymes that metabolize saxagliptin, namely the cytochrome P450 superfamily. However, the specific isoforms and the resulting metabolites would be different due to the altered structure of the substrate. Without the primary site for hydroxylation, the rate of metabolism might be slower, potentially leading to increased exposure to the parent compound.

Non-Enzymatic Degradation: Non-enzymatic degradation can occur through processes like hydrolysis. Forced degradation studies of saxagliptin have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while being relatively stable to photolytic and thermal stress. rsc.org It is reasonable to assume that this compound would exhibit a similar stability profile, as the core structure responsible for this degradation is likely retained. For instance, the nitrile group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a corresponding carboxylic acid or amide.

Potential degradation pathways for this compound based on known saxagliptin degradation include:

Hydrolysis: The nitrile group could be hydrolyzed to a carboxylic acid or an amide.

Oxidation: While the primary site of hydroxylation is absent, other parts of the molecule could be susceptible to oxidation.

Further studies are required to definitively characterize the biochemical properties and metabolic transformations of this compound. The information presented here is based on the known metabolism of the parent compound, saxagliptin, and serves as a putative framework for understanding this related chemical entity.

Pharmacological Activities and Mechanistic Insights of 2s,2 R,cis Deoxy Saxagliptin

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

In vitro studies are fundamental to characterizing the interaction of an inhibitor with its target enzyme. For DPP-4 inhibitors, these studies determine potency, kinetics, and specificity, which are critical indicators of therapeutic potential.

Enzyme Kinetics and Inhibitory Potency (e.g., IC50, Ki determination)

While specific enzyme kinetic data such as IC50 and Ki values for (2S,2'R,cis)-Deoxy-saxagliptin are not extensively detailed in publicly available literature, the inhibitory potency of the parent compound, saxagliptin (B632), and its primary active metabolite, 5-hydroxy-saxagliptin, are well-documented. These values provide a crucial benchmark for understanding the potential activity of related analogs.

Saxagliptin is a highly potent inhibitor of DPP-4, with its efficacy being influenced by experimental conditions like temperature. nih.gov Its primary metabolite is also a potent inhibitor, though slightly less so than the parent drug. nih.gov The inhibitory constants (Ki) for saxagliptin and its metabolite highlight their strong affinity for the DPP-4 enzyme. nih.gov

Table 1: In Vitro Inhibitory Potency against Human DPP-4 at 37°C

Compound Ki (nM)
Saxagliptin 1.3
5-hydroxy-saxagliptin 2.6

Data sourced from a 2012 study on the potency and selectivity of saxagliptin. nih.gov

Selectivity Profile Against Other Peptidases

A critical attribute of an effective DPP-4 inhibitor is high selectivity for its target enzyme over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Saxagliptin demonstrates a high degree of selectivity, showing a greater than 4000-fold increased preference for DPP-4 compared to other proteases. nih.gov Its active metabolite is noted as being even more selective. nih.gov

A specific selectivity profile for this compound is not documented in available research. However, the core structure responsible for fitting into the DPP-4 active site is largely retained, suggesting it would likely exhibit some level of DPP-4 inhibition.

Molecular Mechanisms of Target Engagement

The efficacy of a DPP-4 inhibitor is defined by its molecular interactions within the enzyme's active site. The specific binding mode and the nature of the enzyme-inhibitor complex determine the inhibitor's potency and duration of action.

Binding Interactions with the DPP-4 Enzyme Active Site

Saxagliptin binds to the S1 and S2 pockets of the DPP-4 active site. nih.govmdpi.com The cyanopyrrolidine moiety occupies the hydrophobic S1 pocket, while the adamantyl group fits into the S2 subsite. mdpi.comvetmeduni.ac.at The binding is stabilized by a network of interactions:

Covalent Bond: The nitrile group of the cyanopyrrolidine ring forms a covalent adduct with the hydroxyl group of the catalytic serine residue, Ser630. nih.gov

Hydrogen Bonds: The primary amine of saxagliptin forms a critical hydrogen-bonding network with residues Tyr662, Glu205, and Glu206. nih.gov

Hydroxyl Group Interaction: The hydroxyl group on the adamantane (B196018) ring of saxagliptin forms a key hydrogen bond with the Tyr547 residue. mdpi.com

Nature of Enzyme-Inhibitor Complex Formation (e.g., reversible, covalent)

DPP-4 inhibitors are classified based on their interaction with the enzyme. Saxagliptin is a cyanopyrrolidine-containing inhibitor that functions as a slow-binding, reversible, covalent inhibitor. vetmeduni.ac.atnih.gov The nitrile group reacts with the active site serine (Ser630) to form a stable but reversible covalent imidate adduct. nih.gov This mechanism contributes to its prolonged duration of action. vetmeduni.ac.at

Since this compound retains the essential cyanopyrrolidine "warhead," it is predicted to share the same mechanism of forming a reversible covalent complex with the DPP-4 enzyme. vetmeduni.ac.atnih.gov The initial non-covalent binding would be followed by the formation of this covalent bond with Ser630. nih.gov

Comparative Pharmacological Evaluation with Saxagliptin and its Primary Active Metabolite

A comparative analysis highlights the critical role of the hydroxyl group in the potency of saxagliptin-related compounds. Saxagliptin is a more potent inhibitor than its primary active metabolite, 5-hydroxy-saxagliptin, which is hydroxylated at a different position on the adamantane ring. nih.gov

Table 2: Comparative Features of Saxagliptin and Related Compounds

Feature Saxagliptin 5-hydroxy-saxagliptin This compound (Inferred)
Key Structural Group 3-hydroxy-adamantyl 5-hydroxy-adamantyl Adamantyl (no hydroxyl)
Inhibitory Potency (Ki) 1.3 nM nih.gov 2.6 nM nih.gov Expected to be significantly higher (less potent)
Key H-Bond Interaction Yes (with Tyr547 via OH group) mdpi.com Yes No (lacks OH group)

| Inhibition Mechanism | Reversible, covalent nih.gov | Reversible, covalent | Reversible, covalent |

Cellular and In Vivo (Animal Model) Mechanistic Investigations (e.g., effects on incretin (B1656795) levels in animal models)

Further research would be required to determine the pharmacological profile and mechanistic insights of this compound.

Structure Activity Relationships Sar and Structural Elucidation of 2s,2 R,cis Deoxy Saxagliptin

Impact of Deoxygenation on DPP-4 Binding Affinity and Potency

The development of saxagliptin (B632) involved extensive SAR studies, which highlighted the significance of oxygenation on the adamantyl moiety for achieving high potency. nih.govacs.org Initial investigations explored vinyl-substituted precursors which, despite poor systemic exposure, demonstrated a prolonged duration of action. nih.govresearchgate.net The subsequent synthesis and evaluation of their oxygenated metabolites revealed that these compounds exhibited both the potency and the extended duration of action of the parent compounds. nih.govacs.orgresearchgate.net This line of investigation directly led to the discovery of the hydroxyadamantyl compound, saxagliptin (BMS-477118), as a highly potent and long-acting DPP-4 inhibitor. nih.govacs.org

CompoundDPP-4 Inhibition (Ki at 37°C)Relative Potency Comment
Saxagliptin1.3 nMParent compound with high potency. nih.govresearchgate.net
5-hydroxysaxagliptin (Metabolite)2.6 nMActive metabolite, approximately 2-fold less potent than saxagliptin. nih.govresearchgate.net
(2S,2'R,cis)-Deoxy-saxagliptinData not availableExpected to have significantly lower potency due to the absence of the hydroxyl group.

Role of Stereochemistry on Pharmacological Activity and Specificity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms dictates the molecule's interaction with its chiral biological target. nih.gov Enantiomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and metabolic profiles. nih.gov For DPP-4 inhibitors, the precise stereochemical configuration is crucial for optimal binding to the enzyme's active site.

The chemical name this compound specifies a distinct stereoisomer. The designation refers to the stereocenters within the molecule, and any variation would result in a different diastereomer or enantiomer with a potentially altered pharmacological profile. The parent compound, saxagliptin, has the specific stereochemistry of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. researchgate.net The existence of various synthesized stereoisomers, such as (2R,2'R,cis)-Deoxy-saxagliptin and (2R,2'S,cis)-Deoxy-saxagliptin, highlights the focus on understanding the impact of each chiral center. alentris.orgpharmaffiliates.com

The specific spatial orientation of the amino group, the adamantyl cage, and the cyanopyrrolidine ring relative to each other is critical for fitting into the respective subsites of the DPP-4 enzyme. Even minor changes, such as the configuration at a single chiral center, can lead to a significant loss of affinity due to steric hindrance or the inability to form key interactions with active site residues. Therefore, the (2S,2'R,cis) configuration of deoxy-saxagliptin is an essential determinant of its residual inhibitory activity and its specificity for DPP-4 over other related enzymes.

Conformational Analysis and Molecular Features for Enzyme Recognition

The binding of saxagliptin-like inhibitors to the DPP-4 active site is well-characterized through X-ray crystallography and molecular modeling studies. nih.govnih.gov The enzyme's active site is composed of several subsites that accommodate the different moieties of the inhibitor. This compound is expected to adopt a conformation similar to that of saxagliptin to bind to the enzyme.

The key molecular interactions for recognition include:

S1 Pocket Interaction : The cyanopyrrolidine moiety fits into the hydrophobic S1 pocket of the enzyme. nih.govbrieflands.com The fused cyclopropane (B1198618) ring enhances hydrophobic interactions with residues such as Tyr666. brieflands.com

S2 Pocket Interaction : The bulky adamantyl group occupies the large, hydrophobic S2 subsite. nih.gov

Covalent Bond Formation : A crucial feature is the nitrile group, which acts as an electrophilic "warhead." It forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine 630 (S630) residue in the active site. nih.govvetmeduni.ac.atnih.gov

Amine Interaction : The primary amine group is anchored through a network of hydrogen bonds with the carboxyl groups of two glutamic acid residues (E205 and E206) and the hydroxyl group of Tyrosine 662. nih.gov

A significant difference in enzyme recognition between saxagliptin and this compound arises from the absence of the hydroxyl group on the adamantane (B196018) ring. In the saxagliptin-DPP-4 complex, this hydroxyl group forms a key hydrogen bond with the side-chain hydroxyl of Tyrosine 547 (Y547). nih.govmdpi.com The lack of this hydroxyl group in deoxy-saxagliptin means this stabilizing hydrogen bond cannot be formed, which contributes to its lower binding affinity.

Molecular Feature of InhibitorInteracting DPP-4 Residue/SubsiteType of InteractionStatus in this compound
Cyanopyrrolidine RingS1 Pocket (e.g., Tyr666)Hydrophobic InteractionsRetained
Adamantyl GroupS2 PocketHydrophobic InteractionsRetained
Primary AmineGlu205, Glu206, Tyr662Hydrogen Bonding NetworkRetained
Nitrile GroupSer630Reversible Covalent BondRetained
Adamantyl Hydroxyl GroupTyr547Hydrogen BondAbsent

Design and Synthesis of Analogues for SAR Exploration

The exploration of structure-activity relationships is a cornerstone of drug discovery, involving the systematic design, synthesis, and biological evaluation of analogues to probe the function of different parts of a lead molecule. The development of saxagliptin itself is a prime example of successful SAR exploration. nih.govresearchgate.net

The synthesis of analogues of this compound for SAR studies would logically follow the principles established during the development of saxagliptin and other DPP-4 inhibitors. The synthesis of saxagliptin generally involves the amide coupling of two key unnatural amino acid derivatives: N-Boc-3-hydroxyadamantylglycine and a methanoprolinamide derivative. nih.govresearchgate.net To generate deoxy-saxagliptin analogues, the synthetic route can be adapted by starting with a non-hydroxylated adamantylglycine derivative.

Further SAR exploration could involve:

Modification of the Adamantyl Group : Replacing the adamantyl group with other bulky, lipophilic substituents to probe the size and nature of the S2 pocket.

Stereochemical Analysis : The synthesis of all possible stereoisomers (e.g., trans isomers, and enantiomers at the 2 and 2' positions) is a critical strategy to confirm the optimal stereochemistry for activity and selectivity. nih.gov

Alterations to the Cyanopyrrolidine Moiety : Modifying the cyanopyrrolidine ring to explore interactions within the S1 pocket. However, the cyano group is essential for the covalent binding mechanism and its replacement often leads to a significant drop in activity. brieflands.com

The creation of a library of such analogues and their subsequent testing for DPP-4 inhibitory activity would provide a comprehensive map of the structure-activity landscape, further refining the understanding of the precise structural requirements for effective DPP-4 inhibition.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Confirmation

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone for separating complex mixtures, making them indispensable for assessing the purity of Saxagliptin (B632) and quantifying related substances such as (2S,2'R,cis)-Deoxy-saxagliptin. These techniques exploit the differential distribution of components between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) mode, is extensively used for the analysis of Saxagliptin and its impurities. jocpr.com The development of a stability-indicating HPLC method is crucial to separate the parent drug from any process-related impurities and degradation products that may form under stress conditions like acid/base hydrolysis, oxidation, or thermal exposure. jocpr.comomicsonline.org

Method development typically involves optimizing several key parameters to achieve adequate resolution and peak shape for all relevant compounds. bepls.com Common stationary phases include C18 or C8 columns, which provide the necessary hydrophobicity for retaining Saxagliptin and its analogs. jocpr.comrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgijbpas.com A gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to effectively separate a wide range of impurities with different polarities. jocpr.comjocpr.com Detection is commonly performed using a UV detector, typically at wavelengths around 210-215 nm. jocpr.comomicsonline.orgglsciences.com

Table 1: Examples of HPLC Conditions for Saxagliptin and Related Substances Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Hypersil BDS C18 (250mm x 4.6mm; 5µm) jocpr.com InertSustain C18 (150mm x 3.0mm; 3.5µm) glsciences.com Phenomenex Luna C18 (250mm x 4.6mm; 5µm) ijprajournal.com

| Mobile Phase | A: Water B: Acetonitrile (Gradient) jocpr.com | A: 90% Methanol / 10% Water / 0.1% TFA B: 10% Methanol / 90% Water / 0.1% TFA (Gradient) glsciences.com | Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v) ijprajournal.com | | Flow Rate | 1.0 mL/min jocpr.com | 0.6 mL/min glsciences.com | 1.0 mL/min ijprajournal.com | | Detection | 213 nm jocpr.com | 215 nm glsciences.com | 245 nm ijprajournal.com | | Column Temp. | Ambient | 40 °C glsciences.com | Ambient |

Validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring the method is specific, accurate, precise, linear, and robust. jocpr.comrsc.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to substantially faster analysis times, improved resolution, and greater sensitivity. mdpi.com These characteristics are highly advantageous for the high-throughput screening of drug stability samples and for detecting trace-level impurities.

In the context of Saxagliptin analysis, UPLC methods are used for quantifying the drug and its major active metabolite, 5-hydroxy Saxagliptin, in biological matrices like rat plasma. nih.gov A typical UPLC method might use a sub-2 µm C18 column with a simple isocratic or gradient mobile phase, achieving run times of just a few minutes. nih.gov The enhanced sensitivity of UPLC, especially when coupled with mass spectrometry, is critical for detecting and quantifying low-level impurities such as this compound.

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural characterization of pharmaceutical impurities. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides both retention time and mass information, enabling the confident identification of unknown compounds. jocpr.comrsc.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. rsc.org This accuracy allows for the determination of the elemental composition (molecular formula) of an unknown impurity like this compound. By comparing the experimentally measured accurate mass with the theoretical mass of potential structures, the molecular formula can be confirmed with a high degree of confidence, which is the first crucial step in structural elucidation. jocpr.com

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of an impurity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). rsc.org

The resulting fragmentation pattern is a structural fingerprint of the molecule. By analyzing these fragments, chemists can deduce how the atoms are connected. The fragmentation pattern of an impurity like this compound can be compared with that of the parent drug, Saxagliptin. rsc.org Shared fragments can confirm the presence of core structural motifs (e.g., the adamantane (B196018) ring), while differences in the precursor mass and fragment ions can reveal the nature and location of the structural modification (in this case, the absence of the hydroxyl group). This comparative analysis is fundamental to identifying degradation products and process impurities. rsc.orgnih.gov

Table 2: Mass Spectrometry Data for Saxagliptin and a Key Metabolite

Compound Ionization Mode Precursor Ion (m/z) Key Product Ion(s) (m/z) Reference
Saxagliptin ESI+ 316.22 180.19 lcms.cz
5-Hydroxy Saxagliptin ESI+ 332.30 196.20 lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

While MS provides invaluable information about molecular weight and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural and, crucially, stereochemical assignment. For a molecule with multiple chiral centers like this compound, distinguishing it from other potential diastereomers is essential.

NMR analysis of an isolated impurity standard provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework and relative stereochemistry of the molecule. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is key to confirming the cis relationship in the bicyclo[3.1.0]hexane ring system. This comprehensive characterization, typically performed on a qualified reference standard, provides the ultimate proof of structure required for regulatory purposes. synthinkchemicals.com

Chiral Chromatography for Stereoisomer Resolution

Chiral chromatography is an indispensable tool in pharmaceutical analysis for the separation of enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the stereoisomers of an analyte, leading to their separation. The selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving the desired resolution between the target compound and its stereoisomeric impurities.

For the analysis of saxagliptin and its related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. These phases, often derivatized with carbamates, esters, or ethers, provide a complex chiral environment with various interaction sites, including polar, hydrogen-bonding, and π-π interactions, which are crucial for stereoselective recognition.

Research Findings on Stereoisomer Resolution

While specific validated methods for the dedicated analysis of this compound are not extensively detailed in publicly available literature, the general principles of chiral separation for saxagliptin and other DPP-4 inhibitors provide a strong foundation for method development. Research on similar compounds often involves screening a variety of polysaccharide-based and other types of CSPs under different mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) to identify the optimal separation conditions.

For instance, a study on the enantioseparation of various DPP-4 inhibitors, including saxagliptin, explored the use of crown ether-based CSPs. researchgate.net These phases are particularly effective for separating compounds with primary amine groups, a key functional group in the saxagliptin molecule. researchgate.net The study highlighted the importance of mobile phase composition, including the type of organic solvent, acidic or basic additives, and the column temperature, in achieving baseline resolution of the stereoisomers. researchgate.net

In a hypothetical scenario based on common practices for chiral separations of complex pharmaceutical molecules, a method for resolving this compound from saxagliptin and other potential stereoisomers could be developed. The following interactive data table illustrates the type of results that would be sought in such a method development study.

Table 1: Hypothetical Chromatographic Parameters for the Chiral Separation of Saxagliptin and this compound

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (B46881) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

This table outlines a potential starting point for the chiral separation, utilizing a popular polysaccharide-based CSP and a normal-phase mobile phase. The addition of a basic modifier like diethylamine is often crucial for improving peak shape and resolution of amine-containing compounds.

Further method optimization would involve systematically altering the mobile phase composition (e.g., changing the alcohol modifier or its percentage) and temperature to maximize the resolution between the peaks of interest. The success of the separation would be evaluated based on key chromatographic parameters, as shown in the following interactive table.

Table 2: Hypothetical Resolution Data for Saxagliptin and its Stereoisomers

CompoundRetention Time (min)Resolution (Rs)
Saxagliptin12.5-
This compound 14.2> 2.0
Other Stereoisomer 110.8> 2.0
Other Stereoisomer 216.1> 2.0

In this illustrative data set, a resolution value (Rs) greater than 2.0 between all adjacent peaks would indicate a robust and reliable method suitable for the accurate quantification of this compound in the presence of saxagliptin and other stereoisomers. The retention times are hypothetical and would be determined experimentally. The ability to achieve such baseline separation is critical for ensuring the quality and safety of the final drug product.

The structural confirmation of the separated stereoisomers would typically be achieved by collecting the individual fractions as they elute from the chromatograph and subjecting them to further spectroscopic analysis, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This comprehensive approach ensures the unambiguous identification of each stereoisomer.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Interactions

No molecular docking studies specifically investigating the binding of (2S,2'R,cis)-Deoxy-saxagliptin to its potential enzyme targets were identified. Such studies would be crucial to predict the binding affinity and orientation of the molecule in the active site of a target protein, providing insights into its potential inhibitory activity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

There is no available research on molecular dynamics simulations of this compound. These simulations are essential for understanding the conformational changes of the molecule and its dynamic behavior when interacting with a biological target over time, which helps in assessing the stability of the ligand-receptor complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Specific quantum chemical calculations for this compound are not documented in the available literature. These calculations would provide valuable information about the molecule's electronic structure, orbital energies, and electrostatic potential, which are key determinants of its reactivity and interaction with other molecules.

De Novo Design Principles for Related Scaffolds

Information regarding the use of this compound as a scaffold in de novo drug design is not available. This area of research would involve using computational methods to design novel molecules based on the core structure of this compound to improve its properties or target different enzymes.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling (2S,2'R,cis)-Deoxy-saxagliptin in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use a P95 respirator if airborne dust is generated during handling. Ensure proper ventilation in the workspace to avoid inhalation exposure. Store the compound at -10°C in airtight containers to prevent degradation. Refer to GHS hazard classifications (H302, H315, H319, H335) for acute toxicity, skin/eye irritation, and respiratory risks .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% as per standards). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published literature or databases like Reaxys or SciFinder-n using CAS 60-92-4 .

Q. What synthetic routes are commonly employed to produce this compound?

  • Methodological Answer : The compound is synthesized via stereoselective coupling of intermediates, often involving chiral catalysts or enzymatic resolution to achieve the (2S,2'R,cis) configuration. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize diastereomer formation. Purify via column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s biological activity?

  • Methodological Answer : Conduct a systematic review of computational models (e.g., molecular docking) and validate them with in vitro assays (e.g., enzyme inhibition kinetics). If discrepancies arise, assess potential factors:

  • Experimental variables : Purity of the compound, assay buffer conditions, or cell-line specificity.
  • Theoretical limitations : Force field accuracy in simulations or omitted solvent effects.
    Use statistical tools (e.g., ANOVA) to quantify variability .

Q. What strategies can optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C under pH 3–8. Monitor degradation via HPLC-MS. Use Arrhenius kinetics to predict shelf life. Stabilization strategies may include lyophilization, formulation with excipients (e.g., cyclodextrins), or storage under inert atmospheres .

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • In vivo : Administer escalating doses (e.g., 0.1–100 mg/kg) in animal models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification.
  • In vitro : Test enzyme inhibition at multiple concentrations (IC₅₀ determination).
  • Data analysis : Apply non-linear regression models (e.g., Hill equation) and correlate exposure levels with efficacy/safety endpoints .

Data Analysis and Presentation

Q. What are the best practices for statistically analyzing discrepancies in this compound’s bioactivity across replicate experiments?

  • Methodological Answer :

  • Outlier detection : Use Grubbs’ test or Dixon’s Q-test.
  • Error sources : Quantify technical vs. biological variability using coefficient of variation (CV).
  • Reporting : Include 95% confidence intervals and p-values in dose-response curves. Use software like GraphPad Prism for visualization .

Q. How can researchers ensure reproducibility when reporting synthetic yields and characterization data for this compound?

  • Methodological Answer :

  • Documentation : Provide detailed reaction conditions (solvent, catalyst loading, reaction time).
  • Standardization : Report yields as mean ± standard deviation (n ≥ 3).
  • Data sharing : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) and cite them using DOIs .

Tables for Methodological Reference

Analytical Technique Key Parameters Application Reference
HPLC-UVRetention time, peak areaPurity assessment (>98%)
NMR SpectroscopyChemical shifts, coupling constantsStructural confirmation
LC-MS/MSm/z ratios, fragmentation patternsQuantification in biological matrices
Statistical Test Use Case Software/Tool
ANOVAComparing multiple experimental groupsGraphPad Prism, R
Grubbs’ testIdentifying outliersMicrosoft Excel (add-ins)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.